Cas no 1708288-53-2 (4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde)

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic compound featuring a pyrazole core substituted with a bromo group at the 4-position and a butyl group at the 1-position, along with a formyl group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromo substituent enhances reactivity for cross-coupling reactions, while the aldehyde group offers a handle for further functionalization. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for constructing complex molecular architectures. Suitable for use in controlled environments by trained professionals.
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde structure
1708288-53-2 structure
Product Name:4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde
CAS No:1708288-53-2
MF:C8H11BrN2O
MW:231.089740991592
CID:5161955
Update Time:2025-10-22

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde
    • Inchi: 1S/C8H11BrN2O/c1-2-3-4-11-5-7(9)8(6-12)10-11/h5-6H,2-4H2,1H3
    • InChI Key: DAARSIDFPMRJFS-UHFFFAOYSA-N
    • SMILES: N1(CCCC)C=C(Br)C(C=O)=N1

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM509914-1g
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde
1708288-53-2 97%
1g
$769 2022-06-12

Additional information on 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde

Comprehensive Overview of 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde (CAS No. 1708288-53-2)

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde (CAS No. 1708288-53-2) is a specialized organic compound widely utilized in pharmaceutical research, agrochemical development, and material science. Its unique molecular structure, featuring a pyrazole core with a bromo substituent and an aldehyde functional group, makes it a versatile intermediate for synthesizing complex molecules. Researchers and industries value this compound for its role in constructing heterocyclic frameworks, which are pivotal in drug discovery and functional material design.

The growing demand for pyrazole derivatives in medicinal chemistry has spotlighted compounds like 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde. Its CAS No. 1708288-53-2 is frequently searched in academic databases and chemical supplier platforms, reflecting its relevance in developing kinase inhibitors, antimicrobial agents, and covalent organic frameworks (COFs). Recent studies highlight its potential in click chemistry applications, where its aldehyde group enables efficient conjugation with amines or hydrazines, aligning with trends in modular synthesis.

From a synthetic perspective, the 1-butyl chain in 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde enhances solubility in organic solvents, facilitating reactions under homogeneous conditions. This property is critical for high-throughput screening (HTS) in drug development, where reproducibility and scalability are paramount. The compound’s bromo moiety also serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, addressing the need for tailored heterocyclic building blocks.

Environmental and regulatory considerations are increasingly shaping the use of halogenated pyrazoles. While 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde is not classified as hazardous under current guidelines, its handling requires standard laboratory precautions. Innovations in green chemistry have spurred interest in catalytic methods to reduce waste during its synthesis, resonating with the industry’s shift toward sustainable practices. Searches for eco-friendly pyrazole synthesis and biodegradable intermediates often intersect with discussions about this compound.

In material science, the aldehyde functionality of CAS No. 1708288-53-2 enables its incorporation into polymers and sensors. For instance, it can react with diamines to form Schiff base-linked networks, a strategy exploited in designing luminescent materials and molecular sieves. These applications align with the surge in demand for smart materials and organic electronics, topics frequently queried in scientific search engines.

Analytical characterization of 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde typically involves NMR, HPLC, and mass spectrometry, ensuring purity for critical applications. Suppliers often provide certificates of analysis (CoA), a detail highly sought after by procurement teams. The compound’s stability under inert atmospheres and compatibility with common reagents further bolsters its utility in multistep syntheses.

Future prospects for CAS No. 1708288-53-2 include explorations in catalysis and photoredox chemistry, where its electron-deficient pyrazole ring could mediate radical reactions. As AI-driven drug discovery accelerates, the demand for structurally diverse intermediates like this bromo-substituted pyrazole is expected to rise, reinforcing its position in the fine chemicals market.

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